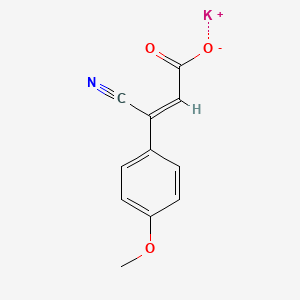

potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

Description

Introduction to Potassium (2Z)-3-Cyano-3-(4-Methoxyphenyl)Prop-2-Enoate

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its composition and geometry:

- Parent chain : A three-carbon prop-2-enoate backbone with a double bond between C2 and C3.

- Substituents :

- A cyano group (-CN) at C3.

- A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position) at C3.

- Stereochemistry : The (2Z) designation indicates that the higher-priority groups (cyano and methoxyphenyl) reside on the same side of the double bond.

Molecular and Structural Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C$${12}$$H$${10}$$KNO$$_{3}$$ |

| Molecular weight | 263.32 g/mol |

| Key functional groups | Cyano (-CN), enoate (-COO$$^-$$K$$^+$$), methoxyphenyl (C$$6$$H$$4$$-OCH$$_3$$) |

| Geometric isomerism | (2Z)-configuration stabilizes intramolecular conjugation between substituents. |

The planar arrangement of the conjugated system (cyano, enoate, and methoxyphenyl groups) facilitates resonance stabilization, as observed in analogous acrylates. The potassium ion forms an ionic bond with the enoate oxygen, enhancing solubility in polar solvents.

Historical Context in Cyanoacrylate Chemistry

Cyanoacrylates, first synthesized in the mid-20th century, gained prominence as fast-acting adhesives. The introduction of cyano groups into acrylate frameworks, however, dates to earlier work in reactive intermediate chemistry. Potassium cyanide (KCN), a key reagent in nucleophilic cyanide transfer, historically enabled the synthesis of cyano-substituted compounds via reactions such as the Knoevenagel condensation. This method, which couples aldehydes with active methylene compounds (e.g., cyanoacetate esters), laid the groundwork for derivatives like this compound.

The Z-configuration in such compounds emerged as critical for optimizing electronic delocalization and steric compatibility in synthetic pathways. Early studies on substituted cinnamates (e.g., potassium methoxycinnamate) further demonstrated the role of aryl groups in modulating photophysical properties, indirectly influencing research on cyanoacrylate analogs.

Position Within Acrylate Derivative Classifications

Acrylate derivatives are broadly categorized by their substitution patterns and counterions. This compound fits into the following subclasses:

Table 1: Classification of Acrylate Derivatives

This compound uniquely combines:

- Electron-withdrawing cyano group : Enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.

- Methoxyphenyl group : Introduces steric bulk and aromatic π-system interactions, affecting crystallization behavior.

- Potassium counterion : Improves solubility in aqueous media compared to neutral esters.

Its structural features align with trends in "push-pull" acrylates, where electron-donating (methoxy) and withdrawing (cyano) groups create polarized double bonds for applications in materials science.

Properties

Molecular Formula |

C11H8KNO3 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; |

InChI Key |

IIFNHDNJTCKPDX-MLBSPLJJSA-M |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Pathway

The most widely reported method for synthesizing potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves a Knoevenagel condensation between 4-methoxybenzaldehyde and cyanoacetic acid derivatives, followed by neutralization with potassium hydroxide.

Reaction Mechanism

- Deprotonation : A base (e.g., piperidine, KOH) deprotonates the active methylene group in cyanoacetic acid or its ester.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.

- Elimination : Water is eliminated, forming the α,β-unsaturated nitrile intermediate.

- Neutralization : Reaction with KOH yields the potassium salt.

Standard Protocol

- Reactants :

- 4-Methoxybenzaldehyde (1.0 equiv)

- Ethyl cyanoacetate or cyanoacetic acid (1.2 equiv)

- Catalyst/Base : Piperidine (10 mol%) or KOH (1.0 equiv)

- Solvent : Ethanol or water

- Conditions : 25–80°C, 1–6 hours

Table 1: Optimization of Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 2 | 85 | |

| KOH | Water | 25 | 6 | 78 | |

| Cu powder | Ethanol | 60 | 1 | 90 |

Metal-Catalyzed Methods

Copper-Catalyzed Synthesis

Copper-based catalysts enable base-free conditions , reducing side reactions. A representative procedure involves:

- Catalyst : Cu powder (20 mg per 0.2 mmol aldehyde)

- Solvent : Ethanol

- Conditions : 60°C, 1 hour

- Yield : 90%

This method avoids strong bases, simplifying purification. The copper surface facilitates electron transfer, accelerating the condensation.

Silver-Titania Nanocomposites (Ag@TiO₂)

Ag@TiO₂ nanocomposites enhance reactivity through dual acid-base sites :

- Acidic Sites : Activate the aldehyde’s carbonyl group.

- Basic Sites : Deprotonate the active methylene compound.

Table 2: Ag@TiO₂ Performance

| Substrate | Catalyst Loading (mg) | Time (h) | Yield (%) | |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 50 | 1 | 95 | |

| Furfural | 50 | 3 | 90 |

Ionic Liquid-Catalyzed Green Synthesis

Choline chloride-based ionic liquids (e.g., [ChCl][Urea]) offer recyclable catalysis under mild conditions:

Industrial-Scale Production

Industrial synthesis optimizes for cost and efficiency :

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Temperature (°C) | Catalyst Reusability | Scalability |

|---|---|---|---|---|

| Traditional Knoevenagel | 78–85 | 25–80 | No | High |

| Copper-Catalyzed | 90 | 60 | No | Moderate |

| Ag@TiO₂ | 95 | 60 | Yes (5 cycles) | High |

| Ionic Liquid | 88 | 25 | Yes (8 cycles) | High |

Chemical Reactions Analysis

Types of Reactions

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate and related compounds:

Electronic and Steric Effects

- Substituent Influence: The 4-methoxyphenyl group in the target compound donates electron density via resonance (+M effect), stabilizing the enoate system. In contrast, the 4-chlorophenyl substituent in withdraws electrons (-I effect), increasing electrophilicity at the α-carbon. The sulfonamide group in introduces hydrogen-bonding capability, altering crystal packing compared to the cyano group in the target compound.

Stereochemistry :

Physicochemical Properties

Solubility :

- The potassium salt form of the target compound exhibits superior aqueous solubility due to ionic dissociation, unlike its ester analogs (e.g., ethyl or methyl esters in ), which are lipophilic and soluble in organic solvents.

- The UV filter OC (logP ~7) is highly lipophilic, making it suitable for sunscreen formulations, whereas the target compound’s polar groups favor biomedical applications.

Thermal Stability :

- Crystallographic data for (space group Pbca, lattice constants $a=7.5740(15)$ Å, $b=11.337(2)$ Å, $c=30.424(5)$ Å) indicate a tightly packed structure with high thermal stability. The target compound’s potassium ion may disrupt dense packing, lowering its melting point compared to neutral esters.

Biological Activity

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate, also known as potassium 4-methoxyphenylcinnamate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C11H8KNO3

- Molecular Weight : 241.2844 g/mol

- CAS Number : 263139-55-5

Synthesis and Preparation

The synthesis of this compound typically involves the reaction between 4-methoxybenzaldehyde and malononitrile in the presence of a base, followed by potassium hydroxide. This process is usually conducted under reflux conditions to ensure complete conversion to the desired product.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's IC50 values in different cancer cell lines suggest a promising anticancer activity, warranting further investigation into its therapeutic potential .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit pathways related to cell survival and proliferation, potentially through the modulation of key signaling cascades such as those involving protein kinases and transcription factors. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that this compound significantly reduces cell viability in a dose-dependent manner across multiple cancer cell lines, including breast and colon cancer cells .

- Anti-inflammatory Activity : Beyond its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in inflammatory diseases .

Data Table: Biological Activity Summary

| Activity | Effect | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Cytotoxicity | Significant reduction in cell viability | Varies by cell line | Breast, Colon |

| Anti-inflammatory | Decreased TNF-α, IL-6 production | Not specified | THP-1-derived macrophages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.